N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide
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Overview
Description
N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C16H16FNO2. It is characterized by the presence of both fluorophenyl and methoxyphenyl groups attached to a central acetamide moiety.
Mechanism of Action
Target of Action
The primary targets of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide are currently unknown. This compound is a synthetic aromatic compound, and aromatic compounds are known to interact with a variety of biological targets . .
Mode of Action
As a synthetic aromatic compound, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Aromatic compounds are known to be involved in a wide range of biological processes, including signal transduction, enzyme catalysis, and cell structure .
Pharmacokinetics
The compound’s molecular weight (2733 g/mol ) suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide typically involves the reaction of 4-fluorobenzaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. Finally, the amine is acetylated using acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Fluorophenyl)methyl]-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
- N-(4-Methoxyphenyl)-N-methylacetamide
Uniqueness
N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide is unique due to the combination of fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(19)18-16(12-3-7-14(17)8-4-12)13-5-9-15(20-2)10-6-13/h3-10,16H,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXQCBCMUIHVBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677711 |
Source
|
Record name | N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-45-4 |
Source
|
Record name | N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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